Doxazosin-d8-Hydrochlorid

Übersicht

Beschreibung

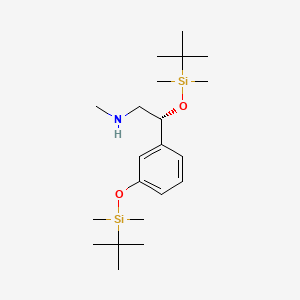

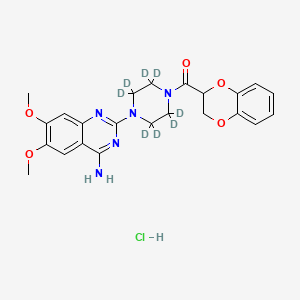

Doxazosin-d8 (hydrochloride) is a deuterium-labeled analog of doxazosin hydrochloride. It is primarily used as an internal standard for the quantification of doxazosin in various analytical applications. Doxazosin itself is an alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia .

Wissenschaftliche Forschungsanwendungen

Doxazosin-d8 (Hydrochlorid) wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:

Analytische Chemie: Als interner Standard für die Quantifizierung von Doxazosin in biologischen Proben unter Verwendung von Techniken wie Massenspektrometrie und Flüssigchromatographie.

Pharmakokinetik: Um die Stoffwechselwege und pharmakokinetischen Profile von Doxazosin zu untersuchen, indem die deuteriummarkierte Verbindung verfolgt wird.

Arzneimittelentwicklung: Um die Auswirkungen von Deuteriumsubstitution auf die pharmakologischen Eigenschaften von Doxazosin zu untersuchen und neue Therapeutika zu entwickeln .

5. Wirkmechanismus

Doxazosin-d8 (Hydrochlorid) übt seine Wirkungen aus, indem es selektiv die postsynaptischen Alpha-1-Adrenorezeptoren an der glatten Gefäßmuskulatur hemmt. Dies führt zu Vasodilatation und einem Blutdruckabfall. Die molekularen Ziele umfassen die Alpha-1a-, Alpha-1b- und Alpha-1d-Subtypen der Adrenorezeptoren. Die beteiligten Pfade umfassen die Hemmung der Noradrenalin-induzierten Kontraktionen in Gefäß- und Prostatagewebe .

Ähnliche Verbindungen:

Doxazosin: Die nicht-deuterierte Form, die zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt wird.

Prazosin: Ein weiterer Alpha-1-Adrenorezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.

Terazosin: Ähnlich wie Doxazosin, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Tamsulosin: Selektiv für Alpha-1a-Adrenorezeptoren, hauptsächlich zur Behandlung der gutartigen Prostatahyperplasie eingesetzt

Einzigartigkeit von Doxazosin-d8 (Hydrochlorid): Die primäre Einzigartigkeit von Doxazosin-d8 (Hydrochlorid) liegt in seiner Deuteriummarkierung, die deutliche Vorteile in analytischen Anwendungen bietet. Die Einarbeitung von Deuteriumatomen erhöht die Stabilität und verändert das Stoffwechselprofil der Verbindung, wodurch sie zu einem wertvollen Werkzeug für pharmakokinetische Studien und die Arzneimittelentwicklung wird .

Wirkmechanismus

Target of Action

Doxazosin-d8 Hydrochloride, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are found in vascular smooth muscle and are involved in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

Doxazosin-d8 Hydrochloride acts as an antagonist at the alpha-1 adrenergic receptors . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition leads to a decrease in vascular tone, resulting in a reduction of peripheral vascular resistance and a decrease in blood pressure .

Biochemical Pathways

Doxazosin-d8 Hydrochloride affects several biochemical pathways. It has been found to increase cholesterol and phospholipid efflux from macrophage cell lines, suggesting an impact on lipid metabolism . Additionally, it has been shown to inhibit multiple pro-survival pathways and disrupt the EGFR/CD44 axis, effectively eliminating both proliferating non-CSCs and dormant CSCs .

Pharmacokinetics

Doxazosin-d8 Hydrochloride exhibits similar pharmacokinetic properties to Doxazosin. It is metabolized primarily in the liver via O-demethylation or hydroxylation . The enzymes involved in the metabolism of Doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which is the primary metabolizing enzyme . The bioavailability of Doxazosin is approximately 65% .

Result of Action

The molecular and cellular effects of Doxazosin-d8 Hydrochloride’s action include a reduction in cell proliferation and an increase in collagen fibers in rat prostatic lobes . It also induces apoptosis via caspase activation . Furthermore, it has been shown to have anti-proliferative effects on various cancer cells .

Action Environment

The action of Doxazosin-d8 Hydrochloride can be influenced by various environmental factors. For instance, its degradation rate can be affected by the chemical characteristics of the matrix in which it is present . Moreover, its formulation can influence its stability and efficacy

Safety and Hazards

Doxazosin can affect your pupils during cataract surgery. It may cause dizziness or fainting, especially when you first start taking it, or when you start taking it again . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy . More detailed safety and hazard information can be found in the drug’s safety data sheet .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Doxazosin-d8 Hydrochloride, like its non-deuterated counterpart, is a non-selective antagonist of α1-adrenergic receptors . It interacts with these receptors, specifically α1A-, α1B-, and α1D-ARs, inhibiting norepinephrine-induced contractions in isolated rat aortic rings and human prostate strips .

Cellular Effects

Doxazosin-d8 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation and increase collagen fibers in rat prostatic lobes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Doxazosin-d8 Hydrochloride involves binding interactions with α1-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression . This binding interaction results in the inhibition of norepinephrine-induced contractions, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits long-lasting effects, which allows it to be administered once a day .

Dosage Effects in Animal Models

The effects of Doxazosin-d8 Hydrochloride can vary with different dosages in animal models. While specific studies on Doxazosin-d8 Hydrochloride are limited, studies on Doxazosin have shown that it inhibits norepinephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs .

Metabolic Pathways

Doxazosin-d8 Hydrochloride is involved in metabolic pathways that include enzymes such as CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the O-demethylation of the quinazoline nucleus of Doxazosin or the hydroxylation of its benzodioxan portion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of doxazosin-d8 (hydrochloride) involves the incorporation of deuterium atoms into the doxazosin molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of doxazosin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Analyse Chemischer Reaktionen

Reaktionstypen: Doxazosin-d8 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen ähnlich seinem nicht-deuterierten Gegenstück. Dazu gehören:

Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Halogene, Alkylierungsmittel und andere Substituenten

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Chinazolin-Derivaten führen, während Reduktion Amin-Derivate produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Doxazosin: The non-deuterated form used for treating hypertension and benign prostatic hyperplasia.

Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

Terazosin: Similar to doxazosin but with different pharmacokinetic properties.

Tamsulosin: Selective for alpha-1a adrenergic receptors, primarily used for benign prostatic hyperplasia

Uniqueness of Doxazosin-d8 (Hydrochloride): The primary uniqueness of doxazosin-d8 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for pharmacokinetic studies and drug development .

Eigenschaften

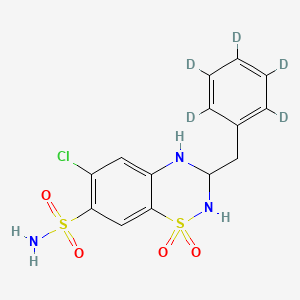

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAZIYFEPYHLHC-SJEKSWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.